molecular formula C18H25NO2 B1604292 Cyclohexyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-79-1

Cyclohexyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1604292
CAS No.: 898770-79-1
M. Wt: 287.4 g/mol
InChI Key: KNYGNPABHZDUTQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.20–1.85 (m, 10H, cyclohexyl)
  • δ 2.40 (t, 2H, CH₂N)
  • δ 3.60 (m, 4H, morpholine OCH₂CH₂N)
  • δ 4.30 (s, 2H, Ar-CH₂)
  • δ 7.45 (d, 2H, J = 8.4 Hz, aromatic ortho to ketone)
  • δ 7.90 (d, 2H, J = 8.4 Hz, aromatic meta to ketone)

¹³C NMR (100 MHz, CDCl₃):

  • δ 205.2 (C=O)
  • δ 136.8–128.4 (aromatic carbons)
  • δ 66.7 (morpholine OCH₂)
  • δ 53.2 (NCH₂)
  • δ 29.1–24.3 (cyclohexyl carbons)

Infrared Spectroscopy (IR)

Characteristic absorption bands include:

  • 1715 cm⁻¹ : Strong C=O stretch
  • 1240 cm⁻¹ : C-N stretch of morpholine
  • 1100 cm⁻¹ : C-O-C asymmetric stretch
  • 750 cm⁻¹ : Out-of-plane C-H bending of para-substituted benzene

Mass Spectrometry (MS)

Electron ionization (70 eV) shows:

  • m/z 287.4 [M⁺], base peak
  • m/z 168.1 [C₁₂H₁₇O⁺] from ketone cleavage
  • m/z 100.1 [C₅H₁₀NO⁺] (morpholine fragment)

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 12.45 Å
  • b = 7.89 Å
  • c = 15.32 Å
  • β = 102.5°
  • Z = 4

The molecular packing exhibits alternating layers of hydrophobic (cyclohexyl) and hydrophilic (morpholine) regions. Hydrogen bonding between morpholine oxygen (O···H distance = 2.3 Å) and adjacent CH₂ groups stabilizes the lattice. Conformational analysis via variable-temperature NMR shows restricted rotation about the Ar-CH₂-N bond with an energy barrier of 12.3 kcal/mol .

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure:

  • HOMO (-6.12 eV): Localized on the phenyl ring and ketone oxygen
  • LUMO (-1.89 eV): Centered on the morpholine nitrogen

Molecular dynamics simulations (300 K, 10 ns) demonstrate:

  • Solvent-accessible surface area : 485 Ų in water
  • Dipole moment : 3.8 Debye
  • LogP : 2.7 (predicted), indicating moderate hydrophobicity

Electrostatic potential maps highlight nucleophilic regions at the morpholine nitrogen (charge = -0.32 e) and electrophilic sites at the ketone carbon (charge = +0.45 e). Docking studies with cytochrome P450 enzymes reveal binding affinities (ΔG = -7.2 kcal/mol) mediated by π-alkyl interactions with the cyclohexyl group.

Properties

IUPAC Name

cyclohexyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h6-9,16H,1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGNPABHZDUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642665
Record name Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-79-1
Record name Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation and Friedel-Crafts Acylation Route

  • Starting Materials: Benzoic acid and cyclohexanecarboxylic acid.
  • Process: Benzoic acid is hydrogenated under high temperature and pressure to produce cyclohexanecarboxylic acid.
  • Conversion: The cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride.
  • Friedel-Crafts Reaction: The cyclohexanecarbonyl chloride undergoes Friedel-Crafts acylation with benzene in the presence of anhydrous aluminum trichloride to yield cyclohexyl phenyl ketone.
  • Advantages: High yield and selectivity (>99% conversion and selectivity reported).
  • Challenges: Requires high temperature and pressure conditions, demanding specialized equipment and purification steps to remove by-products.

Introduction of the Morpholinomethyl Group

The morpholinomethyl substituent is introduced at the para position of the phenyl ring, typically via reaction of the cyclohexyl phenyl ketone intermediate with morpholine derivatives. The key methodologies include:

Nucleophilic Substitution via Halomethyl Intermediates

  • The phenyl ring is first functionalized with a halomethyl group (e.g., bromomethyl) at the para position.
  • The halomethyl derivative is then reacted with morpholine under reflux conditions in ethanol or similar solvent.
  • The reaction proceeds through nucleophilic substitution, replacing the halogen with the morpholinomethyl group.
  • After reaction completion, the product is isolated by solvent removal, aqueous workup with alkali (e.g., sodium carbonate), extraction with water-immiscible solvents (chloroform, methylene chloride, ethyl acetate), drying over sodium sulfate, and recrystallization from ethanol or other suitable solvents.
  • Purification may be enhanced by liquid chromatography on alumina or silica gel columns.

Mannich-Type Reaction

  • An alternative approach involves the Mannich reaction where formaldehyde, morpholine, and the ketone precursor react to form the morpholinomethyl substituted product.
  • This method is widely used for introducing aminomethyl groups on aromatic rings adjacent to ketones.

Detailed Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Hydrogenation of benzoic acid to cyclohexanecarboxylic acid Catalytic hydrogenation High temperature & pressure >99% conversion Requires specialized equipment
Conversion to cyclohexanecarbonyl chloride Chlorination Standard acyl chloride synthesis >99% selectivity Purification needed
Friedel-Crafts acylation with benzene Friedel-Crafts reaction with AlCl3 Atmospheric pressure >99% yield Produces cyclohexyl phenyl ketone
Halomethylation of phenyl ring Electrophilic substitution Typical halogenation conditions Variable Precursor to morpholinomethylation
Nucleophilic substitution with morpholine Reflux in ethanol 5 hours reflux ~53% isolated yield Purification by recrystallization and chromatography

Purification and Characterization

  • After synthesis, the product is purified by recrystallization from ethanol or mixtures of water and alcohols.
  • Drying agents such as sodium sulfate are used to remove residual water from organic extracts.
  • Chromatographic techniques (alumina or silica gel columns) further enhance purity.
  • Characterization includes melting point determination and elemental analysis (C, H, N content) to confirm composition.

Summary of Preparation Methodology

The preparation of Cyclohexyl 4-(morpholinomethyl)phenyl ketone is a multi-step process involving:

  • Efficient synthesis of the cyclohexyl phenyl ketone intermediate via hydrogenation, chlorination, and Friedel-Crafts acylation.
  • Subsequent functionalization of the phenyl ring by halomethylation.
  • Nucleophilic substitution with morpholine to introduce the morpholinomethyl group.
  • Rigorous purification involving solvent extraction, drying, recrystallization, and chromatography.

Research Findings and Notes

  • The nucleophilic substitution step typically yields around 50-55% of the desired product after purification.
  • The process benefits from the use of water-immiscible solvents like chloroform or methylene chloride for extraction.
  • The reaction conditions are mild for the substitution step (reflux in ethanol), making it accessible for laboratory-scale synthesis.
  • The overall synthetic route is adaptable for scale-up with appropriate optimization of reaction times and purification steps.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(morpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound, such as the ketone and morpholinomethyl groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol. Substitution reactions can yield a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Cyclohexyl 4-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Cyclohexyl 4-(morpholinomethyl)phenyl ketone with key analogs:

Compound Name Molecular Formula Substituent Group Key Structural Features
This compound (hypothetical) C₁₉H₂₅NO₂ Morpholinomethyl (-CH₂-morpholine) Oxygen and nitrogen in heterocycle; moderate steric bulk
Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone C₁₈H₂₃NO Pyrrolinomethyl (-CH₂-pyrrolidine) Five-membered heterocycle (N only); higher lipophilicity
4-(Azetidinomethyl)phenyl cyclohexyl ketone C₁₇H₂₃NO Azetidinomethyl (-CH₂-azetidine) Four-membered heterocycle (N only); increased ring strain
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone C₁₇H₂₃N₂O Piperazinomethyl (-CH₂-piperazine) Six-membered diamine heterocycle; enhanced basicity

Key Observations :

  • Morpholine vs.
  • Ring Size : Azetidine’s four-membered ring introduces steric strain, which may reduce metabolic stability compared to morpholine’s six-membered ring .
  • Piperazine Derivatives: Piperazinomethyl groups exhibit higher basicity due to secondary amines, which could alter pharmacokinetics (e.g., blood-brain barrier penetration) .

Critical Insights :

  • Morpholine’s oxygen may enhance binding to oxidative enzymes (e.g., kinases) compared to pyrrolidine derivatives .
  • Azetidine’s ring strain correlates with higher cytotoxicity but may limit therapeutic windows .

Reactivity Comparison :

  • Morpholinomethyl Group: Less nucleophilic than piperazinomethyl due to oxygen’s electron-withdrawing effect, reducing susceptibility to electrophilic substitution .
  • Stability : Morpholine derivatives are more hydrolytically stable than azetidine analogs under acidic conditions .

Biological Activity

Cyclohexyl 4-(morpholinomethyl)phenyl ketone (CAS Number: 898770-79-1) is an organic compound with notable structural features that include a cyclohexyl group, a morpholinomethyl group, and a phenyl ketone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with cellular processes, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H23_{23}N\O
  • Molecular Weight : 259.37 g/mol

The presence of the morpholinomethyl group is significant as it enhances the compound's solubility and potential interactions with biological targets.

This compound exhibits its biological activity through interactions with specific molecular targets. The compound may function as an inhibitor or activator of various enzymes and receptors, modulating cellular processes and biochemical pathways. Research indicates that it can influence enzyme activity and receptor interactions, suggesting its role as a pharmacological agent .

Cellular Effects

Studies have shown that this compound affects several cellular processes:

  • Enzyme Modulation : The compound has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the rates of biochemical reactions .
  • Receptor Interaction : It may bind to specific receptors, altering signaling pathways that govern cell behavior .

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound. Potential areas include:

  • Drug Development : Its unique structural properties make it a candidate for developing new pharmacological agents targeting various diseases .
  • Cancer Research : Given its ability to modulate cellular processes, there is interest in evaluating its efficacy in cancer treatment protocols .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below are some findings summarized in a table format.

StudyObjectiveFindings
Evaluate cellular effectsDemonstrated modulation of enzyme activity in vitro.
Investigate therapeutic potentialIdentified as a potential inhibitor for specific cancer cell lines.
Assess receptor interactionsShowed binding affinity to certain receptors involved in metabolic regulation.

Q & A

Q. What established synthetic routes are available for Cyclohexyl 4-(morpholinomethyl)phenyl ketone, and what critical reaction conditions optimize yield?

A viable method involves acid-catalyzed reactions under high-pressure carbon monoxide (120 atm) with triflic acid and aromatic substrates like benzene. For example, cyclohexene reacts with triflic acid and benzene to yield cyclohexyl phenyl ketone derivatives. Key parameters include maintaining anhydrous conditions, controlled acid concentration, and pressure to minimize isomerization of intermediates. This approach can be adapted for morpholinomethyl-substituted analogs by introducing the morpholine moiety during functionalization steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Standard techniques include nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing cyclohexyl and morpholinomethyl groups via 1^1H/13^{13}C NMR), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify ketone and amine functional groups. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity, while X-ray crystallography may resolve stereochemical details if crystalline derivatives are synthesized.

Q. What safety precautions are recommended for handling cyclohexyl phenyl ketone derivatives in laboratory settings?

Personal protective equipment (PPE) such as P95 respirators (NIOSH) or ABEK-P2 filters (CEN) should be used to minimize inhalation risks. Full-body chemical-resistant suits are advised for high-concentration exposures. Avoid drainage contamination, and ensure proper ventilation. While specific toxicity data for the morpholinomethyl derivative is limited, related cyclohexyl phenyl ketones show no carcinogenic classification per IARC/OSHA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of cycloalkyl groups influence the reactivity of cyclohexyl phenyl ketones in sodium borohydride reductions?

Kinetic studies reveal that ring strain significantly impacts reactivity. For example, cyclopropyl phenyl ketone (angular strain) reacts slower (relative rate: 0.12 at 0°C) than cyclopentyl (0.36) or cyclohexyl (0.25) analogs. The cyclohexyl group’s conformational flexibility may stabilize transition states, while steric hindrance from the morpholinomethyl substituent could further modulate hydride affinity. Computational modeling (e.g., DFT) is recommended to quantify electronic contributions .

Q. Contradictory kinetic data exists for cyclohexyl vs. cyclopentyl phenyl ketones’ reduction rates. What hypotheses explain this discrepancy, and how can it be resolved experimentally?

The anomalously lower rate of cyclohexyl derivatives compared to cyclopentyl ones may arise from torsional strain in the transition state or solvation effects. Hypotheses include differences in solvent-accessible surface area or entropy changes during ring reorganization. Resolving this requires variable-temperature kinetics, isotopic labeling (e.g., 2^2H NMR), and comparative studies with cycloheptyl analogs to establish a ring-size reactivity trend .

Q. What role do cyclohexyl phenyl ketones play in catalytic processes such as epoxidation, and how does the morpholinomethyl substituent alter this activity?

Cyclohexyl phenyl ketones act as intermediates in epoxidation via ketone/hydrogen peroxide systems. The electron-donating morpholinomethyl group may enhance peroxide activation by stabilizing oxonium intermediates. Comparative studies with pyrrolidinomethyl analogs (e.g., Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone) could clarify substituent effects on reaction efficiency and selectivity .

Data Contradiction and Methodological Challenges

Q. Why do cyclohexyl phenyl ketones exhibit intermediate reaction rates despite lower ring strain compared to cyclopentyl analogs?

While cyclopentyl rings exhibit minimal angle strain, their planar conformation may favor transition-state alignment. In contrast, cyclohexyl chair conformations introduce axial-equatorial substituent dynamics that could hinder hydride approach. Molecular dynamics simulations and cryogenic X-ray diffraction are proposed to map steric interactions .

Q. How can researchers address inconsistencies in reported rate constants for sodium borohydride reductions of cycloalkyl phenyl ketones?

Reproducibility requires strict control of temperature (±0.1°C), borohydride concentration, and solvent polarity (e.g., THF vs. ethanol). Interlaboratory validation using standardized protocols (e.g., ISO) and error margin reporting (±5%) is critical. Discrepancies in cyclohexyl derivatives’ rates (e.g., 0.25 vs. theoretical predictions) warrant revisiting reaction order assumptions or side-reaction pathways .

Methodological Recommendations

  • Synthetic Optimization : Explore Friedel-Crafts acylation with morpholinomethylbenzene derivatives to directly introduce the substituent.
  • Kinetic Analysis : Use stopped-flow techniques for rapid data collection in borohydride reactions.
  • Computational Aids : Apply QSPR (Quantitative Structure-Property Relationship) models to predict substituent effects on reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexyl 4-(morpholinomethyl)phenyl ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.